Regiochemistry: 1-(4-Methoxyphenyl) vs. 2-(4-Methoxyphenyl)
The target compound (CAS 70760-15-5) and its closest positional isomer 2-(4-methoxyphenyl)-1,3-propanediol (CAS 82520-34-1) are constitutional isomers with identical molecular weight (182.22 g/mol) but differ in the attachment point of the aryl group on the propanediol backbone. This regiochemical difference leads to distinct physicochemical and steric properties that affect their reactivity as synthetic intermediates [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 49.7 Ų |
| Comparator Or Baseline | 2-(4-Methoxyphenyl)-1,3-propanediol (CAS 82520-34-1): 49.7 Ų (computed) |
| Quantified Difference | 0 Ų (identical TPSA) |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem) |
Why This Matters
Identical TPSA but distinct 3D spatial orientation of the diol motif means that while passive membrane permeability may be similar, the hydrogen-bond donor/acceptor geometry differs, leading to divergent molecular recognition in enzyme binding pockets or chiral catalyst systems—critical for chemoenzymatic synthesis route selection.
- [1] PubChem Compound Summary for CID 10058159 (1,3-Propanediol, 1-(4-methoxyphenyl)-) and CID 591983 (2-(4-Methoxyphenyl)-1,3-propanediol). National Center for Biotechnology Information (NCBI). Accessed April 2026. View Source
